molecular formula C15H16N4OS B2948381 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea CAS No. 941908-55-0

1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea

Cat. No.: B2948381
CAS No.: 941908-55-0
M. Wt: 300.38
InChI Key: WIYIAUIDIQIUSG-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea is a urea derivative featuring a 1-ethylindole moiety linked via a urea bridge to a 4-methylthiazole group. The indole and thiazole heterocycles are pharmacologically significant, often associated with bioactivity in medicinal chemistry, such as anticancer, antimicrobial, or enzyme-inhibitory effects .

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-3-19-8-12(11-6-4-5-7-13(11)19)17-14(20)18-15-16-10(2)9-21-15/h4-9H,3H2,1-2H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYIAUIDIQIUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea, with the CAS number 941908-55-0, is a synthetic compound that combines indole and thiazole moieties. This unique structure suggests potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C15H16N4OS, with a molecular weight of approximately 300.4 g/mol. The compound's structure is depicted below:

PropertyValue
Molecular FormulaC15H16N4OS
Molecular Weight300.4 g/mol
CAS Number941908-55-0
IUPAC Name1-(1-ethylindol-3-yl)-3-(4-methylthiazol-2-yl)urea

Antimicrobial Activity

Research indicates that derivatives of indole and thiazole possess significant antimicrobial properties. For example, compounds containing indole fragments have shown effectiveness against both sensitive and multidrug-resistant bacterial strains. In vitro studies reported minimal inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL for various derivatives .

A comparative study highlighted that the incorporation of thiazole rings enhances the antimicrobial efficacy due to their ability to disrupt microbial cell membranes, facilitating the entry of active compounds .

Anticancer Activity

Thiazole-containing compounds have also been studied for their anticancer properties. The presence of specific substituents on the thiazole and indole rings can significantly influence cytotoxicity against cancer cell lines. For instance, thiazoles have been reported to exhibit IC50 values as low as 1.61 µg/mL against certain cancer cell lines .

In a study focusing on structure-activity relationships (SAR), it was found that modifications to the thiazole ring could enhance cytotoxic effects while reducing toxicity to normal cells . The unique combination of indole and thiazole in this compound may provide synergistic effects that warrant further investigation.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of indole-thiazole derivatives for their antimicrobial properties. Among them, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics.

Case Study 2: Anticancer Potential

In vitro assays conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity with an IC50 value lower than that of established chemotherapeutic agents like doxorubicin. Molecular docking studies suggested that the compound interacts favorably with target proteins involved in apoptosis pathways, reinforcing its potential as a therapeutic agent.

Comparison with Similar Compounds

Urea Derivatives with Thiazole Substituents

Compound 33 : 1-(1-Adamantyl)-3-(4-methylthiazol-2-yl)urea ()

  • Structure : Shares the 4-methylthiazol-2-yl group but replaces the indole with a bulky adamantyl group.
  • Properties : Melting point (223–224°C) and synthetic yield (53.2%) suggest moderate thermal stability and synthetic efficiency.
  • Bioactivity : Demonstrated anti-tuberculosis activity, likely due to the thiazole’s role in target binding .

1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea ():

  • Structure : Features a thiadiazole-pyridyl group instead of thiazole.
  • Properties : Crystallographic data indicate planar geometry, which could influence packing efficiency and solubility.
  • Comparison : Thiadiazole’s electron-deficient nature may alter electronic interactions compared to thiazole, impacting receptor affinity .

Urea Derivatives with Indole Substituents

BG14524 : 1-(1-Ethyl-1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea ():

  • Structure : Shares the 1-ethylindole moiety but substitutes thiazole with a propyloxypropyl group.
  • Properties : Molecular weight (303.4 g/mol) and solubility may differ due to the hydrophilic ether linkage.
  • Comparison : The thiazole group in the target compound could enhance π-π stacking or hydrogen bonding compared to the ether chain in BG14524 .

Chalcone Derivatives ():

  • Structure : Example: (E)-1-(1-ethyl-1H-indol-3-yl)-3-(4-bromophenyl)prop-2-en-1-one ().
  • Properties: Exhibits fluorescence and elastic crystalline behavior due to the conjugated enone system.
  • Comparison : The urea bridge in the target compound may introduce hydrogen-bonding capacity absent in chalcones, altering thermal stability and biological interactions .

Urea Derivatives with Pyrazole Substituents

Compounds 9a and 9b ():

  • Structure : 1-Ethyl-3-(pyrazolylmethyl)ureas.
  • Properties : Detailed NMR and IR data suggest strong hydrogen-bonding networks. Melting points and yields are comparable to other ureas (e.g., 9a: MP 148–150°C).

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